molecular formula C5H8N2OS B8590386 5-Methoxy-4-methyl-thiazol-2-ylamine

5-Methoxy-4-methyl-thiazol-2-ylamine

Cat. No.: B8590386
M. Wt: 144.20 g/mol
InChI Key: FLFOUMSKHALQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-4-methyl-thiazol-2-ylamine is a useful research compound. Its molecular formula is C5H8N2OS and its molecular weight is 144.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

5-methoxy-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C5H8N2OS/c1-3-4(8-2)9-5(6)7-3/h1-2H3,(H2,6,7)

InChI Key

FLFOUMSKHALQSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Bromo-4-methyl-thiazol-2-ylamine (0.5 g, 2.59 mmol) was dissolved in methanol abs. (10 mL). The solution was cooled with an ice-bath, then under stirring was added portionwise sodium methoxide (140 mg, 2.59 mmol) The black reaction mixture was stirred for 30 min. at rt then poured into a mixture of dichloromethane/water. The aqueous layer was extracted with two portions of dichloromethane. The combined, organic extracts were dried over magnesium sulfate, filtered and evaporated under reduced pressure to obtain the crude product which was used without further purification. MS (EI): m/e 144.1.
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0.5 g
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reactant
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sodium methoxide
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140 mg
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reactant
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dichloromethane water
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

Sodium methoxide was freshly prepared by dissolving 0.408 g (17.7 mmol) of sodium metal in 25 mL of abs. MeOH. After cooling to 0° C., 5-bromo-4-methyl-thiazol-2-ylamine (1.00 g, 5.18 mmol) was added and the cooling bath removed. After 15 Min., TLC indicated the absence of starting material. The reaction mixture was poured onto crashed ice/NH4Cl, twofold extracted with ethyl acetate, washed with water, dried over sodium sulfate, and evaporated to dryness. Flash chromatography (SiO2, hexane/ethyl acetate=1/1), yielded 0.441 g of the title compound as brown oil; it should be stored at −28° C.
Name
Sodium methoxide
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0 (± 1) mol
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reactant
Reaction Step One
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0.408 g
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reactant
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1 g
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reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Four

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